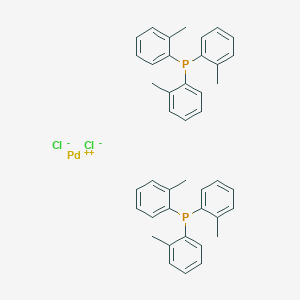

Dichlorobis(tri-o-tolylphosphine)palladium(II)

Descripción

Propiedades

IUPAC Name |

dichloropalladium;tris(2-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H21P.2ClH.Pd/c2*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPIDNRISCWQY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.Cl[Pd]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42Cl2P2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

786.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40691-33-6 | |

| Record name | ortho-tolyl-phosphine-palladium-chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II): Synthesis, Characterization, and Mechanistic Insight

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Steric Hindrance and Electronic Tuning

In the landscape of transition metal catalysis, palladium complexes are indispensable tools, particularly for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds that form the backbone of countless pharmaceutical agents and advanced materials. Within this class, Dichlorobis(tri-o-tolylphosphine)palladium(II), denoted as PdCl₂(P(o-tolyl)₃)₂, holds a position of strategic importance. Its distinction arises not merely from the presence of a palladium(II) center, but from the deliberate architectural choice of the tri-o-tolylphosphine ligands.

The ortho-methyl groups on the phenyl rings of the phosphine ligands are not passive substituents. They exert profound steric and electronic effects that dictate the complex's stability, solubility, and catalytic behavior. This steric bulk can facilitate the reductive elimination step in catalytic cycles and often promotes the formation of a specific isomer, typically the trans configuration, which influences its reactivity profile. Electronically, the methyl groups are weakly electron-donating, subtly modulating the electron density at the palladium center. This guide provides a comprehensive overview of the synthesis, in-depth characterization, and practical application of this pivotal catalyst, grounded in the principles of coordination chemistry and field-proven experience.

Part 1: Synthesis of PdCl₂(P(o-tolyl)₃)₂

The synthesis of dichlorobis(phosphine)palladium(II) complexes is typically a straightforward ligand substitution reaction. The underlying principle is the reaction of a palladium(II) salt, which is often polymeric and poorly soluble, with two equivalents of a phosphine ligand. The ligand coordination breaks down the halide bridges of the palladium salt, yielding a soluble, monomeric square-planar complex.

While palladium(II) chloride (PdCl₂) is the ultimate source of palladium, its low reactivity and poor solubility in common organic solvents make direct reaction sluggish. A more reliable and common laboratory-scale approach involves using a more soluble and reactive palladium precursor, such as the bis(benzonitrile)palladium(II) chloride adduct, which readily undergoes ligand exchange.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established procedures for analogous palladium-phosphine complexes and represents a robust method for obtaining high-purity PdCl₂(P(o-tolyl)₃)₂.[1][2]

Materials & Reagents:

-

Palladium(II) Chloride (PdCl₂)

-

Benzonitrile (PhCN)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line glassware

Workflow:

Caption: Synthetic workflow for PdCl₂(P(o-tolyl)₃)₂.

Step-by-Step Procedure:

-

Preparation of the Palladium Precursor: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) chloride (1.00 g, 5.64 mmol). Add benzonitrile (30 mL).

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution: Heat the suspension to reflux. The reddish-brown PdCl₂ will dissolve to form a clear, yellowish-orange solution of dichlorobis(benzonitrile)palladium(II), [PdCl₂(PhCN)₂]. This step is crucial as it breaks the polymeric structure of PdCl₂.

-

Ligand Preparation: While the palladium solution is heating, dissolve tri(o-tolyl)phosphine (3.54 g, 11.6 mmol, 2.05 equivalents) in anhydrous dichloromethane (20 mL) in a separate flask under an inert atmosphere.

-

Reaction: Once the PdCl₂ has fully dissolved, allow the solution to cool to room temperature. Slowly add the tri(o-tolyl)phosphine solution via cannula or syringe to the stirred palladium precursor solution.

-

Stirring: Stir the resulting mixture at room temperature for 2-3 hours. A color change is typically observed as the phosphine ligand displaces the benzonitrile.

-

Precipitation: Reduce the volume of the dichloromethane solution under vacuum until the solution is concentrated. Add anhydrous diethyl ether (approx. 50-100 mL) to precipitate the product. Diethyl ether is used as an anti-solvent because the complex is poorly soluble in it.

-

Isolation: Collect the resulting yellow to orange-yellow solid by filtration using a Büchner funnel, washing sequentially with small portions of diethyl ether to remove residual benzonitrile and unreacted phosphine.

-

Drying: Dry the solid product under high vacuum to a constant weight. The final product should be an orange-yellow to yellow solid.

Part 2: Comprehensive Characterization

Characterization is a self-validating process; each technique provides a piece of the puzzle, and together they confirm the structure, purity, and identity of the synthesized complex.

Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | |

| Molecular Weight | 786.06 g/mol | |

| Appearance | Orange-yellow to yellow solid | [3] |

| Melting Point | 280 °C (with decomposition) | |

| Solubility | Soluble in ethanol, benzene, dichloromethane | [4] |

| CAS Number | 40691-33-6 |

Spectroscopic and Analytical Characterization

Molecular Structure:

Caption: Trans-isomer of PdCl₂(P(o-tolyl)₃)₂.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the complex in solution.

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the presence of the tri-o-tolylphosphine ligands.

-

Expected Resonances: The spectrum will be complex but should show two key sets of signals:

-

Aromatic Protons (Ar-H): A series of multiplets expected in the range of δ 7.0–8.0 ppm. The ortho, meta, and para protons of the tolyl groups will have distinct chemical shifts.

-

Methyl Protons (-CH₃): A sharp singlet (or a doublet due to P-H coupling, though often appearing as a singlet) in the aliphatic region, typically around δ 2.4 ppm.[5] Integration of the aromatic to methyl protons should yield a ratio consistent with the ligand structure (12H : 9H per ligand).

-

-

-

³¹P{¹H} NMR Spectroscopy: This is a definitive technique for confirming the coordination of the phosphine to the palladium center and for assessing purity.

-

Expected Resonance: A single resonance is expected for the trans isomer due to the chemical equivalence of the two phosphorus atoms. Coordination to palladium causes a significant downfield shift compared to the free ligand (free P(o-tolyl)₃ is ~ -28 ppm). For similar trans-PdCl₂(PR₃)₂ complexes, the chemical shift is typically in the range of δ 15-30 ppm. The presence of a single sharp peak is a strong indicator of a single, pure isomeric species in solution.

-

B. Infrared (IR) Spectroscopy

IR spectroscopy helps to confirm the presence of the phosphine ligand and provides information on the metal-ligand bonds.

-

Key Vibrational Bands:

-

Aromatic C-H Stretching: Bands observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands observed just below 3000 cm⁻¹ for the methyl groups.

-

P-Ph Stretching: A characteristic strong band is typically observed around 1435 cm⁻¹, confirming the presence of the coordinated phosphine.

-

Pd-Cl and Pd-P Stretching: These vibrations occur in the far-infrared region (typically < 400 cm⁻¹). For trans square-planar complexes, a single Pd-Cl stretching band (ν(Pd-Cl)) is expected due to symmetry, usually around 350-380 cm⁻¹. The Pd-P stretch would also be found in this region. This analysis is crucial for confirming the trans geometry.

-

C. X-ray Crystallography

-

Expected Structural Features:

-

Geometry: A slightly distorted square-planar geometry around the palladium center is expected.

-

Isomerism: The sterically demanding o-tolyl groups strongly favor the formation of the trans isomer to minimize steric repulsion between the bulky phosphine ligands.

-

Bond Lengths: Based on related structures, typical Pd-P bond lengths are in the range of 2.32-2.37 Å, and Pd-Cl bond lengths are around 2.29-2.31 Å.

-

Part 3: Applications in Catalysis

The true value of PdCl₂(P(o-tolyl)₃)₂ lies in its application as a robust and versatile pre-catalyst for a wide array of cross-coupling reactions, which are foundational in modern drug discovery and development. The steric bulk and electronic properties of the tri-o-tolylphosphine ligand enhance catalyst stability and reactivity, often leading to higher yields and suppressing the formation of byproducts like biaryls.

Key Applications Include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and halides/triflates.

-

Heck Reaction: Coupling of aryl or vinyl halides with alkenes.

-

Negishi Coupling: Reaction of organozinc compounds with halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

-

Stille Coupling: Coupling of organotin compounds with organic halides.

The complex serves as a stable Pd(II) pre-catalyst that, under reaction conditions, is reduced in situ to the active Pd(0) species that enters the catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis(triphenylphosphine)palladium chloride - Wikipedia [en.wikipedia.org]

- 3. Bis[tri(o-tolyl)phosphine]palladium(II) chloride, 95% | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of PdCl2(P(o-tolyl)3)2

An In-depth Technical Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II)

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physical and chemical properties of Dichlorobis(tri-o-tolylphosphine)palladium(II), a pivotal catalyst in modern organic synthesis.

Introduction: A Catalyst of Distinction

Dichlorobis(tri-o-tolylphosphine)palladium(II) (CAS No. 40691-33-6) is a palladium(II) complex that has carved a significant niche in the field of organic chemistry.[1] It serves as a highly effective and versatile precatalyst, primarily for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming cross-coupling reactions.[2][3] The unique structural features of this compound, particularly the sterically bulky tri-o-tolylphosphine ligands, impart enhanced stability and reactivity.[4][5] This allows it to facilitate a wide array of chemical transformations with high efficiency and selectivity, often under mild reaction conditions.[4] Its utility is most pronounced in foundational reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, making it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][4]

Core Physicochemical Properties

The fundamental properties of Dichlorobis(tri-o-tolylphosphine)palladium(II) are summarized below. This data is essential for its appropriate handling, storage, and application in experimental design.

| Property | Value | References |

| CAS Number | 40691-33-6 | [4][6][7] |

| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | [4][8] |

| Molecular Weight | 786.06 g/mol | [4][7] |

| Appearance | Yellow to orange crystalline powder/solid | [2][4] |

| Melting Point | 279 - 280 °C (decomposes) | [2][4][6] |

| Solubility | Soluble in ethanol, benzene, and ethereal solvents. Insoluble in water. | [2][3][6][8] |

| Purity | Typically ≥ 95-98% | [4][8] |

Molecular Structure and Spectroscopic Profile

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a coordination complex centered on a palladium atom. The geometry around the palladium(II) center is typically a slightly distorted square planar configuration. The two bulky tri-o-tolylphosphine ligands and the two chloride ligands are generally found in a trans arrangement to minimize steric hindrance, a common feature for such complexes.[9] The steric bulk of the P(o-tolyl)₃ ligands is a key feature, influencing the catalyst's reactivity by promoting the formation of reactive, monoligated palladium(0) species essential for the catalytic cycle.[5]

While detailed, specific spectra for this exact compound are proprietary, the expected spectroscopic characteristics can be inferred from its structure and data on analogous compounds like PdCl₂(PPh₃)₂.

-

³¹P NMR: A single resonance is expected in the ³¹P{¹H} NMR spectrum, indicative of the two chemically equivalent phosphorus atoms in the trans isomer.

-

¹H NMR: The ¹H NMR spectrum would be complex, showing characteristic signals for the aromatic protons of the tolyl groups and a distinct signal for the methyl protons.

-

IR Spectroscopy: The infrared spectrum would display characteristic bands corresponding to the P-C and C-H vibrations of the phosphine ligands and a low-frequency band associated with the Pd-Cl stretching vibration.

Synthesis, Handling, and Storage

General Synthesis Protocol

The synthesis of Dichlorobis(tri-o-tolylphosphine)palladium(II) generally involves the reaction of a palladium(II) salt with two equivalents of the tri-o-tolylphosphine ligand. A common and straightforward laboratory-scale preparation can be conceptualized as follows.

Causality: This procedure is based on the principle of ligand substitution, where a weakly coordinated ligand on the palladium precursor is displaced by the stronger σ-donating phosphine ligand. Using a soluble palladium salt like palladium(II) chloride in a coordinating solvent facilitates the reaction.[10]

Experimental Workflow: Synthesis of PdCl₂(P(o-tolyl)₃)₂

-

Preparation : Palladium(II) chloride (PdCl₂) is dissolved in a suitable solvent, such as hot benzonitrile or aqueous hydrochloric acid, to form a soluble complex (e.g., PdCl₂(PhCN)₂ or [PdCl₄]²⁻).[10]

-

Ligand Addition : Two molar equivalents of tri-o-tolylphosphine, dissolved in a solvent like ethanol, are added dropwise to the palladium solution with stirring.

-

Precipitation : The desired product, being less soluble in the reaction mixture, precipitates upon formation or cooling. The reaction is typically stirred for several hours to ensure completion.

-

Isolation & Purification : The resulting solid is collected by filtration, washed with a non-solvent (like diethyl ether or hexane) to remove unreacted starting materials and byproducts, and dried under vacuum.

Diagram of Synthesis Workflow

Caption: General workflow for the synthesis of PdCl₂(P(o-tolyl)₃)₂.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed.

-

Handling : Handle in a well-ventilated area, preferably a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust and prevent contact with skin and eyes.[6][12]

-

Stability : The compound is stable under normal laboratory conditions.[11]

-

Storage : Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Disposal : Dispose of waste material in accordance with local, regional, and national regulations, as it may be harmful to aquatic life with long-lasting effects.[13]

Catalytic Applications in Organic Synthesis

The primary value of Dichlorobis(tri-o-tolylphosphine)palladium(II) lies in its function as a robust precatalyst for a multitude of cross-coupling reactions.[1] The bulky tri-o-tolylphosphine ligands facilitate the formation of the active Pd(0) species in situ and stabilize the catalytic intermediates, leading to high yields and selectivity.[4][5]

It is a catalyst of choice for reactions including:

-

Suzuki-Miyaura Coupling : Reaction of organoboron compounds with aryl or vinyl halides.[2][4]

-

Heck Reaction : Coupling of aryl or vinyl halides with alkenes.[4]

-

Buchwald-Hartwig Amination : Formation of C-N bonds by coupling amines with aryl halides.[2][14]

-

Stille Coupling : Reaction between organostannanes and organic halides.

-

Negishi Coupling : Coupling of organozinc compounds with organic halides.

-

Sonogashira Coupling : Reaction of terminal alkynes with aryl or vinyl halides.

The catalyst's effectiveness stems from the electronic and steric properties of the P(o-tolyl)₃ ligands, which promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[14]

Diagram of a Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Example Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura reaction using Dichlorobis(tri-o-tolylphosphine)palladium(II) as the precatalyst.

Self-Validation: The integrity of this protocol is grounded in established chemical principles. The base is crucial for activating the organoboron species for transmetalation. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst. The chosen solvent must solubilize the reactants and be stable at the reaction temperature.

Objective : To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Materials :

-

4-Bromotoluene

-

Phenylboronic acid

-

Dichlorobis(tri-o-tolylphosphine)palladium(II)

-

Potassium carbonate (K₂CO₃)

-

Toluene/Water solvent mixture (e.g., 4:1)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology :

-

Vessel Preparation : A Schlenk flask equipped with a magnetic stir bar and condenser is dried in an oven and cooled under a stream of inert gas.

-

Reagent Addition : To the flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition : Add Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.01-0.03 mmol, 1-3 mol%).

-

Solvent Addition : Add the degassed toluene/water solvent mixture (e.g., 5 mL). The system should be thoroughly degassed via several vacuum/inert gas cycles.

-

Reaction : Heat the mixture to 80-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress using TLC or GC-MS.

-

Workup : After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-phenyltoluene.

References

- 1. nbinno.com [nbinno.com]

- 2. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]

- 3. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 二氯双(三-o-甲苯膦)钯(II) - PdCl2[P(o-Tol)3]2 [sigmaaldrich.com]

- 8. Bis[tri(o-tolyl)phosphine]palladium(II) chloride, 95% | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. Palladium(II) chloride - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.dk [fishersci.dk]

- 13. echemi.com [echemi.com]

- 14. dspace.mit.edu [dspace.mit.edu]

Unveiling the Structural Nuances of a Catalytic Workhorse: Dichlorobis(tri-o-tolylphosphine)palladium(II)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobis(tri-o-tolylphosphine)palladium(II), a coordination complex with the formula PdCl₂(P(o-tolyl)₃)₂, stands as a pivotal catalyst in modern organic synthesis. Its efficacy in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, has cemented its role in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1][2][3] This guide provides a detailed exploration of the molecular structure and geometry of this catalyst, offering insights into the structure-activity relationships that govern its remarkable catalytic prowess. While a definitive crystal structure for the parent dichlorobis(tri-o-tolylphosphine)palladium(II) is not publicly available, this guide draws upon crystallographic data from closely related analogues and foundational principles of coordination chemistry to construct a comprehensive structural portrait.

Molecular Geometry: A Tale of Steric Influence

The central palladium atom in dichlorobis(tri-o-tolylphosphine)palladium(II) adopts a square planar coordination geometry, a characteristic feature of d⁸ metal complexes like Pd(II).[4] This arrangement involves the palladium atom at the center, with the two chloride ligands and the two phosphorus atoms of the tri-o-tolylphosphine ligands occupying the four corners of the square.

The spatial orientation of the ligands can lead to two possible isomers: cis and trans. In the cis isomer, identical ligands are adjacent to each other, while in the trans isomer, they are positioned on opposite sides of the central metal. For dichlorobis(phosphine)palladium(II) complexes, the trans isomer is generally the more stable and commonly observed form, primarily due to the significant steric bulk of the phosphine ligands.[5] The large tri-o-tolylphosphine ligands, with their ortho-methyl substituted phenyl rings, create substantial steric hindrance, favoring a trans arrangement to minimize ligand-ligand repulsion.

To visualize this, consider the following logical workflow for determining the likely geometry:

Caption: Logical workflow for determining the geometry of dichlorobis(tri-o-tolylphosphine)palladium(II).

Structural Parameters: Insights from a Close Analogue

The crystal structure of this analogue confirms a slightly distorted square-planar geometry around the palladium center.[4] The palladium atom lies on a center of inversion, enforcing the trans arrangement of the ligands.

| Parameter | Value (Å or °) | Source |

| Pd-P bond length | ~2.34 Å | [4] |

| Pd-Cl bond length | ~2.30 Å | [4] |

| P-Pd-Cl bond angle | ~90° | [4] |

| P-Pd-P bond angle | 180° | [4] |

| Cl-Pd-Cl bond angle | 180° | [4] |

Note: These values are based on the crystallographic data of the p-methoxy substituted analogue and represent close approximations for the title compound.

The Pd-P and Pd-Cl bond lengths are typical for palladium(II) phosphine complexes. The bond angles deviate slightly from the ideal 90° for a perfect square planar geometry, a common occurrence due to the steric demands of the bulky phosphine ligands.

The Conformation of Tri-o-tolylphosphine Ligands

A critical aspect of the molecular structure is the conformation of the tri-o-tolylphosphine ligands. The three tolyl groups attached to the phosphorus atom can rotate, leading to different spatial arrangements. In the solid state, these ligands often adopt a "propeller-like" conformation.

An examination of the Cambridge Structural Database reveals that tri-o-tolylphosphine ligands in transition metal complexes typically adopt one of two conformer types.[4] In the case of the trans-[PdCl₂(P{C₆H₃(o-CH₃)(p-OMe)}₃)₂] analogue, the ligands adopt a g⁺g⁺a conformation.[4] This specific arrangement minimizes intramolecular steric clashes between the ortho-methyl groups of the tolyl rings and between the ligands themselves.

This defined conformation has significant implications for the catalytic activity of the complex. The steric bulk of the phosphine ligands is not only responsible for the stability of the complex but also plays a crucial role in creating a specific reaction environment around the palladium center, influencing the rates and selectivities of catalytic transformations.

The workflow for ligand conformation can be visualized as follows:

Caption: Factors influencing the conformation of the tri-o-tolylphosphine ligand.

Experimental Protocol for Structural Elucidation: Single-Crystal X-ray Diffraction

The definitive method for determining the molecular structure and geometry of a crystalline compound like dichlorobis(tri-o-tolylphosphine)palladium(II) is single-crystal X-ray diffraction. The following outlines the key steps in this experimental protocol:

-

Crystal Growth:

-

Rationale: To obtain a single crystal of sufficient size and quality for diffraction.

-

Method: Slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., dichloromethane/hexane) is a common technique. The slow rate of crystallization is crucial for the formation of a well-ordered crystal lattice.

-

-

Data Collection:

-

Rationale: To measure the intensities and positions of the X-rays diffracted by the crystal.

-

Method: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement:

-

Rationale: To determine the arrangement of atoms in the crystal lattice from the diffraction data.

-

Method: The collected diffraction data is processed to yield a set of structure factors. Initial phases for the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

-

Conclusion

The molecular structure of dichlorobis(tri-o-tolylphosphine)palladium(II) is intrinsically linked to its function as a highly effective catalyst. Its trans-square planar geometry, dictated by the steric demands of the bulky tri-o-tolylphosphine ligands, provides a stable and reactive platform for catalytic transformations. The specific conformation of the phosphine ligands further sculpts the reaction environment, influencing the efficiency and selectivity of the catalyzed reactions. While the definitive crystal structure of the parent compound remains to be publicly reported, the detailed analysis of closely related analogues provides a robust and insightful model of its structural and geometric features, empowering researchers to better understand and exploit its catalytic potential.

References

- 1. Dichlorobis(tri-o-tolylphosphine)palladium(II) 97 40691-33-6 [sigmaaldrich.com]

- 2. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. trans-Dichloridobis(triphenylphosphine)palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II) (CAS No. 40691-33-6): A Versatile Catalyst for Modern Organic Synthesis

This guide provides a comprehensive overview of Dichlorobis(tri-o-tolylphosphine)palladium(II), a pivotal catalyst in the field of organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, its critical role in facilitating key chemical transformations, and practical insights into its application.

Compound Identification and Physicochemical Properties

Dichlorobis(tri-o-tolylphosphine)palladium(II), registered under CAS number 40691-33-6, is a coordination complex featuring a central palladium atom in the +2 oxidation state.[1] It is distinguished by its two chloride ligands and two bulky tri-o-tolylphosphine ligands.[1] This specific ligation imparts unique steric and electronic characteristics to the palladium center, which are instrumental in its catalytic efficacy.[1]

The compound is typically an orange-yellow to yellow solid or crystalline powder.[2][3] It exhibits solubility in organic solvents such as ethanol and benzene.[3]

Table 1: Physicochemical Properties of Dichlorobis(tri-o-tolylphosphine)palladium(II)

| Property | Value | Source(s) |

| CAS Number | 40691-33-6 | [1][2] |

| Molecular Formula | C42H42Cl2P2Pd | [1][2] |

| Molecular Weight | 786.06 g/mol | [2][4] |

| Appearance | Orange-yellow to yellow solid/crystalline powder | [2][3] |

| Melting Point | 279 - 280 °C (decomposes) | [2] |

| Synonyms | Bis(tri-o-tolylphosphine)palladium(II) dichloride, PdCl2[P(o-Tol)3]2 | [2] |

The Catalyst's Role in Cross-Coupling Reactions: A Mechanistic Perspective

The primary utility of Dichlorobis(tri-o-tolylphosphine)palladium(II) lies in its function as a catalyst for a wide array of cross-coupling reactions.[2][3] These reactions are foundational in synthetic organic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high precision and efficiency.[3] The bulky tri-o-tolylphosphine ligands are crucial, as they influence the stability and reactivity of the palladium center, facilitating reactions under mild conditions.[1][2]

This catalyst is instrumental in several named reactions, including:

-

Suzuki-Miyaura Coupling

-

Heck Reaction

-

Negishi Coupling

-

Stille Coupling

-

Sonogashira Coupling

-

Buchwald-Hartwig Cross-Coupling[3]

The general catalytic cycle for these reactions involves a sequence of oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination steps. The phosphine ligands play a critical role in stabilizing the palladium intermediates and facilitating these transformations.

Below is a generalized workflow for a palladium-catalyzed cross-coupling reaction.

Figure 1: Generalized Catalytic Cycle for Cross-Coupling Reactions.

Applications in Drug Development and Materials Science

The ability to efficiently construct complex molecular architectures makes Dichlorobis(tri-o-tolylphosphine)palladium(II) an invaluable tool in pharmaceutical research and development.[2] Many active pharmaceutical ingredients (APIs) contain biaryl or other complex scaffolds that are readily synthesized using palladium-catalyzed cross-coupling reactions.[2]

Beyond pharmaceuticals, this catalyst finds applications in materials science for the synthesis of polymers, organic light-emitting diodes (OLEDs), and other advanced materials where precise control over molecular structure is paramount.[1]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using Dichlorobis(tri-o-tolylphosphine)palladium(II). This protocol is intended as a general guideline and may require optimization for specific substrates.

Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol, 2 mol%)

-

Base (e.g., K2CO3, 2.0 mmol)

-

Solvent (e.g., Toluene/Water mixture, 10 mL)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere of nitrogen or argon. This is crucial as the active palladium(0) species is sensitive to oxygen.

-

Reagent Addition: To the flask, add the aryl halide, arylboronic acid, base, and Dichlorobis(tri-o-tolylphosphine)palladium(II).

-

Solvent Addition: Add the solvent mixture to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

While not classified as a hazardous substance according to some safety data sheets, standard laboratory safety precautions should always be observed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5] Avoid inhalation of dust.[5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6]

Conclusion

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a robust and versatile catalyst with a significant impact on modern organic synthesis. Its effectiveness in promoting a wide range of cross-coupling reactions has made it an indispensable tool for chemists in academia and industry, particularly in the realms of drug discovery and materials science. A thorough understanding of its properties, catalytic cycles, and handling requirements is essential for its safe and effective application in the laboratory.

References

- 1. CAS 40691-33-6: palladium(2+) dichloride-tris(2-methylphen… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]

- 4. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.dk [fishersci.dk]

- 6. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of Dichlorobis(tri-o-tolylphosphine)palladium(II): A Technical Guide for Researchers

Introduction: The Pivotal Role of Solubility in Catalysis

Dichlorobis(tri-o-tolylphosphine)palladium(II), a robust palladium(II) complex, has carved a niche in modern organic synthesis as a versatile catalyst for a myriad of cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[1][2] The efficacy of this catalyst is intrinsically linked to its behavior in solution, where the catalytic cycle unfolds. A homogenous solution ensures maximum availability of the catalytic species, directly influencing reaction kinetics, yield, and reproducibility. Consequently, a comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter for reaction design, optimization, and scale-up.

This technical guide provides an in-depth exploration of the solubility of dichlorobis(tri-o-tolylphosphine)palladium(II), offering a blend of theoretical insights, qualitative and extrapolated quantitative data, and a detailed experimental protocol for its determination. This document is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of solvent systems for their catalytic applications.

Physicochemical Properties and Theoretical Considerations of Solubility

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a yellow to orange crystalline powder.[1] Its molecular structure, featuring a central palladium atom coordinated to two chloride ions and two bulky, lipophilic tri-o-tolylphosphine ligands, dictates its solubility profile. The principle of "like dissolves like" is the cornerstone for predicting solubility. The large hydrocarbon-rich phosphine ligands render the complex predominantly non-polar, suggesting a higher affinity for solvents with low polarity.

The dissolution process can be conceptualized as a three-step thermodynamic cycle, as illustrated in the diagram below. The overall enthalpy of solution is a sum of the energy required to overcome the lattice energy of the solid catalyst (solute-solute interactions) and the energy needed to disrupt the intermolecular forces of the solvent (solvent-solvent interactions), compensated by the energy released upon the formation of new solute-solvent interactions.

Caption: Thermodynamic cycle of dissolution.

For dichlorobis(tri-o-tolylphosphine)palladium(II), a favorable enthalpy of solution is expected in non-polar and weakly polar organic solvents where the energy penalty for disrupting solvent-solvent interactions is low and the solvation energy from van der Waals forces between the tolyl groups and the solvent is significant.

Solubility Profile: A Survey of Organic Solvents

While precise, peer-reviewed quantitative solubility data for dichlorobis(tri-o-tolylphosphine)palladium(II) is not extensively documented in the literature, qualitative information from chemical suppliers and the context of its catalytic applications provide a strong foundation for understanding its solubility.[1][3] The compound is generally described as soluble in ethanol, benzene, and ethereal solvents, and insoluble in water.[1][3]

To provide a more practical guide, the following table summarizes the expected solubility based on available information and the principle of solvent polarity. The quantitative values are estimates and should be confirmed experimentally for critical applications.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Toluene | 2.4 | High | Non-polar aromatic solvent, favorable interactions with tolyl groups. |

| Benzene | 2.7 | High | Similar to toluene, excellent solvent for non-polar compounds.[1][3] |

| Dichloromethane (DCM) | 3.1 | Moderate to High | A versatile solvent capable of dissolving a wide range of organic compounds. |

| Tetrahydrofuran (THF) | 4.0 | Moderate | A polar aprotic solvent, considered an "ethereal solvent".[1][3] |

| Ethanol | 4.3 | Moderate | A polar protic solvent, reported to be a suitable solvent.[1][3] |

| Acetone | 5.1 | Low to Moderate | More polar than the optimal range for this non-polar complex. |

| Acetonitrile | 5.8 | Low | High polarity, less favorable for solvating the non-polar ligands. |

| Water | 10.2 | Insoluble | Highly polar protic solvent, incompatible with the non-polar complex.[1][3] |

Experimental Determination of Solubility: A Validated Protocol

The following detailed protocol outlines a reliable gravimetric method for the quantitative determination of the solubility of dichlorobis(tri-o-tolylphosphine)palladium(II) in an organic solvent of interest. This method is based on the principles outlined in the U.S. Pharmacopeia for solubility measurements and is suitable for colored, non-volatile solutes.[4][5][6]

Experimental Workflow

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a series of glass vials with screw caps, add a measured volume (e.g., 5 mL) of the desired organic solvent.

-

Add an excess amount of dichlorobis(tri-o-tolylphosphine)palladium(II) to each vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed volumetric pipette. To avoid precipitation, ensure the pipette is at the same temperature as the solution. For solvents with low boiling points, this step should be performed swiftly.

-

Alternatively, centrifuge the vials at a constant temperature and then draw an aliquot from the supernatant.

-

-

Solvent Evaporation and Drying:

-

Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a round-bottom flask or a weighing dish).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Place the container with the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This indicates that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

-

S (g/L) = (Mass of residue (g)) / (Volume of aliquot (L))

-

-

To express the solubility in molarity (mol/L), divide the result by the molecular weight of dichlorobis(tri-o-tolylphosphine)palladium(II) (786.06 g/mol ).

-

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of dichlorobis(tri-o-tolylphosphine)palladium(II) and should be carefully controlled during experimental work and considered during reaction setup:

-

Temperature: The solubility of most solids in liquids increases with temperature. This relationship, however, is not always linear and should be determined empirically if reactions are to be performed at elevated temperatures.

-

Solvent Polarity: As discussed, the non-polar nature of the complex favors solubility in non-polar to weakly polar solvents. A mismatch in polarity will lead to poor solvation and low solubility.

-

Presence of Other Solutes: The presence of salts or other additives in the reaction mixture can alter the polarity of the solvent and may impact the solubility of the catalyst.

-

Purity of the Complex and Solvent: Impurities can affect the measured solubility. Ensure the use of high-purity catalyst and anhydrous solvents, as the complex can be sensitive to moisture.[1]

Conclusion: From Theory to Practice

A thorough understanding of the solubility of dichlorobis(tri-o-tolylphosphine)palladium(II) is paramount for its effective use in catalysis. While a comprehensive database of quantitative solubility data is yet to be established, the principles of "like dissolves like," coupled with available qualitative information, provide a robust framework for solvent selection. For applications demanding precise control over catalyst concentration, the experimental protocol detailed in this guide offers a reliable method for determining solubility in any given organic solvent. By carefully considering the factors that influence solubility, researchers can optimize reaction conditions, enhance catalytic efficiency, and ensure the reproducibility of their synthetic endeavors.

References

- 1. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [amp.chemicalbook.com]

- 4. biorelevant.com [biorelevant.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. dissolutiontech.com [dissolutiontech.com]

A Foundational Guide to the Early Synthetic Routes of Dichlorobis(tri-o-tolylphosphine)palladium(II)

For: Researchers, scientists, and drug development professionals.

Abstract

Dichlorobis(tri-o-tolylphosphine)palladium(II), a cornerstone catalyst in modern organic synthesis, possesses a rich history rooted in the foundational principles of coordination chemistry. This in-depth technical guide provides a comprehensive exploration of the early synthetic routes to this pivotal palladium(II) complex. By delving into the seminal works of pioneering chemists, this paper elucidates the fundamental methodologies, the causal reasoning behind experimental choices, and the evolution of synthetic strategies. This guide serves as a valuable resource for researchers seeking a deeper understanding of the historical context and practical synthesis of this indispensable catalytic tool.

Introduction: The Significance of a Bulky Phosphine Ligand in Palladium Catalysis

Dichlorobis(tri-o-tolylphosphine)palladium(II), often abbreviated as PdCl₂(P(o-tolyl)₃)₂, has carved a significant niche in the landscape of cross-coupling catalysis. Its utility in seminal reactions such as those developed by Suzuki, Heck, and Negishi underscores its importance in the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental to pharmaceutical development and materials science.[1] The tri-o-tolylphosphine ligand, with its significant steric bulk, imparts unique reactivity and stability to the palladium center, often favoring reductive elimination and preventing catalyst deactivation pathways.

This guide moves beyond the contemporary applications of PdCl₂(P(o-tolyl)₃)₂ to uncover its synthetic origins. Understanding the early preparative methods offers invaluable insights into the fundamental principles of coordination chemistry and the practical considerations that guided the pioneers in this field.

The Genesis of Palladium-Phosphine Complexes: The Mann and Purdie Approach (1935)

One of the earliest systematic investigations into the synthesis of palladium-phosphine complexes was documented by F. G. Mann and D. Purdie in their 1935 publication in the Journal of the Chemical Society. Their work laid the groundwork for the preparation of a variety of phosphine and arsine complexes of palladium(II). While their paper does not specifically detail the synthesis of the tri-o-tolylphosphine derivative, it establishes a general and robust methodology that is directly applicable.

The core of the Mann and Purdie method involves the direct reaction of a palladium(II) salt, typically palladium(II) chloride (PdCl₂), with the corresponding tertiary phosphine ligand in a suitable solvent.

Underlying Principles and Rationale

The insolubility of palladium(II) chloride in many common organic solvents presented a primary challenge. Mann and Purdie overcame this by utilizing ethanol or acetone as the reaction medium. The choice of these solvents was critical; they are polar enough to facilitate the reaction and allow for the precipitation of the desired product, which is typically less soluble in the reaction medium.

The stoichiometry of the reaction is another key aspect. A 2:1 molar ratio of the phosphine ligand to the palladium salt is employed to ensure the formation of the desired bis(phosphine) complex.

Generalized Experimental Protocol (Adapted from Mann and Purdie, 1935)

This protocol is a generalized representation of the method described by Mann and Purdie for analogous phosphine ligands.

Step 1: Preparation of the Palladium(II) Chloride Suspension

-

Palladium(II) chloride is suspended in a minimal amount of hot ethanol or acetone. The suspension is stirred vigorously to ensure maximum dispersion of the solid.

Step 2: Addition of the Tri-o-tolylphosphine Ligand

-

A solution of tri-o-tolylphosphine (2 molar equivalents) in the same solvent is prepared.

-

The phosphine solution is added gradually to the stirred suspension of palladium(II) chloride.

Step 3: Reaction and Precipitation

-

The reaction mixture is heated to reflux for a period of time, typically until a color change is observed and the formation of a crystalline precipitate is evident. The initially brown or black suspension of PdCl₂ gives way to the characteristic yellow color of the dichlorobis(phosphine)palladium(II) complex.

Step 4: Isolation and Purification

-

The reaction mixture is allowed to cool to room temperature, and the crystalline product is collected by filtration.

-

The collected solid is washed with fresh, cold solvent to remove any unreacted starting materials and then dried.

Self-Validating System

The elegance of this early method lies in its simplicity and self-validating nature. The stark color change from the dark palladium chloride suspension to the bright yellow crystalline product provides a clear visual indication of reaction completion. The precipitation of the product from the reaction medium drives the equilibrium towards the formation of the complex and simplifies the purification process.

Evolution of the Synthetic Route: The Influence of Chatt and Hart (1960s)

In the mid-20th century, Joseph Chatt and his collaborators made extensive contributions to the understanding of platinum group metal chemistry. Their work often focused on the synthesis and characterization of a wide array of phosphine complexes. While their 1960 paper in the Journal of the Chemical Society primarily details the reactions of tertiary diphosphines with nickel and nickel carbonyl, the principles and techniques described were broadly applied to other platinum group metals, including palladium.

The methodologies from this era often introduced the use of alternative palladium sources and solvent systems to improve yields and purity. A common approach involved the in-situ formation of a more soluble palladium precursor to facilitate a more homogeneous reaction.

Key Innovations and Experimental Choices

A significant advancement was the use of a soluble palladium(II) precursor, such as sodium tetrachloropalladate(II) (Na₂PdCl₄) or bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂). These precursors are readily soluble in a wider range of organic solvents, allowing for the reaction to proceed in a homogeneous phase, which often leads to faster reaction times and cleaner product formation.

The choice of solvent also evolved, with chlorinated solvents like dichloromethane and chloroform gaining popularity due to their ability to dissolve both the palladium precursor and the phosphine ligand, as well as the final product to a sufficient extent for reaction and subsequent precipitation upon addition of a less polar solvent.

Representative Experimental Protocol (Conceptualized from the era of Chatt and Hart)

Step 1: Preparation of a Soluble Palladium(II) Precursor (Optional but Recommended)

-

Palladium(II) chloride is dissolved in a minimal amount of hot aqueous hydrochloric acid and then treated with sodium chloride to form a solution of sodium tetrachloropalladate(II). Alternatively, PdCl₂ is refluxed with benzonitrile to form bis(benzonitrile)palladium(II) chloride.

Step 2: Reaction with Tri-o-tolylphosphine

-

The soluble palladium(II) precursor is dissolved in a suitable solvent (e.g., ethanol, dichloromethane).

-

A solution of tri-o-tolylphosphine (2 molar equivalents) in the same solvent is added dropwise to the stirred palladium solution at room temperature.

Step 3: Product Isolation

-

Upon addition of the phosphine, the yellow dichlorobis(tri-o-tolylphosphine)palladium(II) complex typically precipitates immediately from the solution.

-

If the product is soluble in the reaction solvent (e.g., dichloromethane), a non-polar solvent such as hexane or pentane is added to induce precipitation.

Step 4: Purification

-

The product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum.

Tabular Summary of Early Synthetic Parameters

| Parameter | Mann and Purdie (1935) Approach | Chatt and Hart Era (1960s) Approach |

| Palladium Source | Palladium(II) chloride (PdCl₂) | Sodium tetrachloropalladate(II) (Na₂PdCl₄) or Bis(benzonitrile)palladium(II) chloride (PdCl₂(PhCN)₂) |

| Ligand | Tri-o-tolylphosphine | Tri-o-tolylphosphine |

| Stoichiometry (L:Pd) | 2:1 | 2:1 |

| Solvent | Ethanol, Acetone | Ethanol, Dichloromethane, Chloroform |

| Temperature | Reflux | Room Temperature to Reflux |

| Key Observation | Color change from brown/black to yellow precipitate | Immediate precipitation of yellow solid |

| Purification | Washing with cold solvent | Washing with non-polar solvent, Recrystallization |

Visualizing the Synthetic Workflow

Caption: Comparative workflow of early synthetic approaches to dichlorobis(tri-o-tolylphosphine)palladium(II).

Conclusion

The early synthetic routes to dichlorobis(tri-o-tolylphosphine)palladium(II), pioneered by chemists like Mann, Purdie, and Chatt, were characterized by their straightforward and effective methodologies. These foundational procedures, born from a deep understanding of the coordination chemistry of palladium, have stood the test of time and, in their essence, are still relevant today. By appreciating these historical syntheses, contemporary researchers can gain a more profound understanding of the chemical principles that govern the formation of this vital catalyst and the ingenuity of those who first brought it into the laboratory.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dichlorobis(tri-o-tolylphosphine)palladium(II)

Introduction: The Significance of Dichlorobis(tri-o-tolylphosphine)palladium(II) in Modern Chemistry

Dichlorobis(tri-o-tolylphosphine)palladium(II), a pale yellow to orange crystalline solid, is a pivotal organopalladium complex with broad applications in synthetic chemistry.[1][2] Its utility as a catalyst in a myriad of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, underscores its importance in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.[3] The steric bulk and electron-donating nature of the tri-o-tolylphosphine ligands impart unique reactivity and stability to the palladium center, influencing its catalytic efficacy.[4]

For researchers, drug development professionals, and scientists, a comprehensive understanding of the thermal stability and decomposition pathways of this catalyst is paramount. The thermal behavior of a catalyst dictates its operational window, shelf-life, and potential for degradation under reaction conditions, which can lead to the formation of catalytically inactive species, such as palladium black.[5] This guide provides a detailed exploration of the thermal properties of dichlorobis(tri-o-tolylphosphine)palladium(II), offering insights into its decomposition mechanism and providing robust experimental protocols for its characterization.

Thermal Stability Profile

The thermal stability of a catalyst is a critical parameter that defines its practical utility. Dichlorobis(tri-o-tolylphosphine)palladium(II) is a relatively thermally stable complex, a feature that contributes to its widespread use.

Quantitative Thermal Data

The following table summarizes the key physical and thermal properties of dichlorobis(tri-o-tolylphosphine)palladium(II).

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | [1] |

| Molecular Weight | 786.06 g/mol | [1] |

| Appearance | Pale yellow to orange crystalline powder | [2] |

| Melting Point | Decomposes in the range of 270-280 °C | |

| Solubility | Soluble in ethanol, benzene, and ethereal solvents | [2] |

The reported decomposition temperature of 270-280 °C signifies the upper limit of the compound's thermal stability under non-reactive conditions. Beyond this temperature, irreversible degradation occurs.

Proposed Decomposition Mechanism

While specific, detailed studies on the thermal decomposition of dichlorobis(tri-o-tolylphosphine)palladium(II) are not extensively available in the public domain, a plausible decomposition pathway can be elucidated by drawing parallels with analogous palladium(II) phosphine complexes.[6][7] The decomposition is likely to proceed through a multi-step process involving ligand dissociation and reductive elimination.

A proposed mechanism involves the initial dissociation of one of the tri-o-tolylphosphine ligands, a common step in the thermal degradation of square planar d⁸ complexes. This is followed by the reductive elimination of a chlorine molecule (Cl₂) from the palladium center, resulting in the formation of a transient palladium(0) species. This highly reactive Pd(0) intermediate can then aggregate to form metallic palladium, often observed as palladium black.

References

- 1. chemimpex.com [chemimpex.com]

- 2. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

An In-depth Technical Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II): Nomenclature, Properties, and Catalytic Applications

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures. The efficacy and versatility of these transformations are profoundly influenced by the choice of the palladium catalyst. Dichlorobis(tri-o-tolylphosphine)palladium(II) has emerged as a robust and highly effective pre-catalyst for a wide array of these reactions. Its unique structural features, characterized by bulky tri-o-tolylphosphine ligands, impart enhanced stability and reactivity, making it a preferred choice for researchers in organic synthesis, materials science, and pharmaceutical development.[1] This guide provides a comprehensive overview of this pivotal catalyst, covering its nomenclature, physicochemical properties, and its extensive applications in forming critical carbon-carbon and carbon-heteroatom bonds.

Part 1: Nomenclature and Identification

Accurate identification of chemical reagents is paramount for reproducible scientific research. Dichlorobis(tri-o-tolylphosphine)palladium(II) is known by several names in scientific literature and commercial catalogs. Understanding these synonyms is crucial for efficient literature searching and procurement.

§1.1 Primary IUPAC Name

The formally accepted name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is Dichlorobis(tri-o-tolylphosphine)palladium(II) . This name explicitly describes the components of the coordination complex: two chloride ligands ("dichloro"), two tri-o-tolylphosphine ligands ("bis(tri-o-tolylphosphine)"), and a central palladium atom in the +2 oxidation state ("palladium(II)").

§1.2 Common Synonyms and Abbreviations

In practice, a variety of synonyms and abbreviations are used. The most prevalent alternatives include:

-

Bis[tri(o-tolyl)phosphine]palladium(II) chloride [3]

-

PdCl₂[P(o-Tol)₃]₂

-

Palladium, dichlorobis[tris(2-methylphenyl)phosphine]- [3]

-

Palladium(2+) dichloride-tris(2-methylphenyl)phosphane (1:2) [4]

The abbreviation PdCl₂(P(o-tolyl)₃)₂ is frequently used in reaction schemes for its conciseness.

§1.3 Unique Chemical Identifiers

For unambiguous identification, standardized chemical identifiers are used globally.

| Identifier | Value |

| CAS Number | 40691-33-6[1][5] |

| MDL Number | MFCD00274659[1] |

| PubChem CID | 9875586[1] |

| InChI Key | OTYPIDNRISCWQY-UHFFFAOYSA-L |

Part 2: Physicochemical and Structural Properties

The physical and chemical characteristics of a catalyst dictate its handling, stability, and suitability for specific reaction conditions.

§2.1 Molecular Structure

The central palladium atom adopts a square planar geometry, which is characteristic of Pd(II) complexes. The two bulky tri-o-tolylphosphine ligands are typically arranged in a trans configuration to minimize steric hindrance, with the two chloride ligands occupying the remaining coordination sites.

Caption: Simplified structure of trans-Dichlorobis(tri-o-tolylphosphine)palladium(II).

§2.2 Key Properties

A summary of the essential physicochemical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₄₂Cl₂P₂Pd | [1][3] |

| Molecular Weight | 786.06 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder or solid | [1][6] |

| Melting Point | 279 - 280 °C (decomposes) | [1] |

| Solubility | Soluble in ethanol, benzene, and ethereal solvents. | [4][6] |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [1][6] |

| Sensitivity | Air and moisture sensitive. | [6] |

Part 3: Core Applications in Catalysis

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a versatile pre-catalyst that, upon activation, forms the catalytically active Pd(0) species in situ. It is renowned for its utility in a wide range of cross-coupling reactions.[1]

§3.1 The Catalytic Cycle: A Generalized View

Most cross-coupling reactions catalyzed by this complex follow a general mechanistic pathway. The bulky phosphine ligands facilitate the reductive elimination step and stabilize the palladium center throughout the cycle.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

§3.2 Major Cross-Coupling Reactions

This catalyst has demonstrated high efficacy in numerous named reactions, which are fundamental to modern organic synthesis.

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.

-

Heck Reaction: Vinylation of aryl or vinyl halides.[1]

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Negishi Coupling: Reaction between an organozinc compound and an organic halide.

-

Stille Coupling: Coupling of organostannanes with organic halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds from an amine and an aryl halide.

-

Hiyama Coupling: Reaction of organosilanes with organic halides.

The choice of Dichlorobis(tri-o-tolylphosphine)palladium(II) is often motivated by its balance of stability for handling and high reactivity in the catalytic cycle, driven by the electronic and steric properties of the o-tolylphosphine ligands.

Part 4: Experimental Protocol - Suzuki-Miyaura Coupling

To illustrate the practical application of the catalyst, a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction is detailed below. The causality behind each step is explained to provide field-proven insight.

§4.1 Objective

To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

§4.2 Materials

| Reagent | CAS Number | Amount | Molar Eq. |

| 4-Bromotoluene | 106-38-7 | 171 mg | 1.0 |

| Phenylboronic Acid | 98-80-6 | 146 mg | 1.2 |

| Dichlorobis(tri-o-tolylphosphine)palladium(II) | 40691-33-6 | 15.7 mg | 0.02 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 414 mg | 3.0 |

| Toluene/Water (4:1) | - | 5 mL | - |

§4.3 Step-by-Step Methodology

-

Inert Atmosphere Preparation:

-

Action: A 25 mL Schlenk flask equipped with a magnetic stir bar is charged with all solid reagents: 4-bromotoluene, phenylboronic acid, potassium carbonate, and Dichlorobis(tri-o-tolylphosphine)palladium(II).

-

Causality: The palladium catalyst is sensitive to oxygen, especially when it is reduced to the active Pd(0) state. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents catalyst degradation and ensures high catalytic turnover.

-

-

Solvent Degassing:

-

Action: The flask is sealed, and the atmosphere is replaced with argon by evacuating and backfilling three times. The degassed toluene/water solvent mixture is then added via syringe.

-

Causality: Dissolved oxygen in the solvents can oxidize the Pd(0) catalyst. Degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is a critical step to maintain an oxygen-free environment. The aqueous phase is necessary to dissolve the inorganic base (K₂CO₃).

-

-

Reaction Execution:

-

Action: The reaction mixture is heated to 80-90 °C with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Causality: Heating provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle. Vigorous stirring is essential to ensure efficient mixing between the organic and aqueous phases.

-

-

Work-up and Purification:

-

Action: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts. Drying the organic layer removes residual water which could interfere with purification.

-

-

Product Isolation:

-

Action: The crude product is purified by column chromatography on silica gel.

-

Causality: Chromatography separates the desired biphenyl product from unreacted starting materials, catalyst residues, and any side products, yielding the pure compound for characterization.

-

Conclusion

Dichlorobis(tri-o-tolylphosphine)palladium(II) stands as a testament to the power of ligand design in organometallic catalysis. Its robust nature, commercial availability, and broad applicability make it an indispensable tool for synthetic chemists. A thorough understanding of its various names, properties, and the mechanistic principles behind its function empowers researchers to design and execute more efficient and innovative synthetic strategies, accelerating progress in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ビス(トリ-o-トリルホスフィン)パラジウム(II)ジクロリド | Bis(tri-o-tolylphosphine)palladium(II) Dichloride | 40691-33-6 | 東京化成工業株式会社 [tcichemicals.com]

- 3. Bis[tri(o-tolyl)phosphine]palladium(II) chloride, 95% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. DICHLOROBIS(TRI-O-TOLYLPHOSPHINE)PALLADIUM(II) | 40691-33-6 [chemicalbook.com]

- 6. Dichlorobis(tri-o-tolylphosphine)palladium(II) , 95% , 40691-33-6 - CookeChem [cookechem.com]

The Enduring Catalyst: A Technical Guide to Dichlorobis(tri-o-tolylphosphine)palladium(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pillar of Modern Synthetic Chemistry

In the landscape of transformative chemical reagents, few hold the esteemed position of dichlorobis(tri-o-tolylphosphine)palladium(II). This robust, air-stable palladium(II) complex has been a cornerstone of carbon-carbon and carbon-heteroatom bond formation for decades, enabling the synthesis of complex molecular architectures that are the bedrock of pharmaceuticals, advanced materials, and agrochemicals. Its enduring relevance is a testament to the profound impact of ligand design on catalytic efficiency and scope. This guide provides an in-depth exploration of the discovery, history, and practical application of this pivotal catalyst, offering field-proven insights for both seasoned researchers and those new to the power of palladium catalysis.

The Genesis of a Catalyst: Discovery and Historical Context

The precise first synthesis of dichlorobis(tri-o-tolylphosphine)palladium(II) is not definitively documented in a single, seminal publication. However, its development is intrinsically linked to the broader evolution of palladium-phosphine complexes, which gained prominence as versatile catalysts in the mid-20th century. The general method for preparing such complexes involves the reaction of a palladium(II) salt, such as palladium(II) chloride, with the corresponding phosphine ligand.

The intellectual framework for understanding the role of bulky phosphine ligands, like tri-o-tolylphosphine, was significantly advanced through the groundbreaking work on cross-coupling reactions by Nobel laureates Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] Their collective contributions in the 1970s laid the foundation for modern palladium-catalyzed cross-coupling chemistry.

The specific use and popularization of dichlorobis(tri-o-tolylphosphine)palladium(II) grew out of the need for catalysts that could overcome the limitations of early systems, particularly for challenging substrates. The steric bulk of the tri-o-tolylphosphine ligands proved crucial in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to improved reaction rates and yields. This catalyst became a reliable workhorse in academic and industrial laboratories, valued for its stability, commercial availability, and broad applicability across a range of cross-coupling reactions.[2][3]

Chemical and Physical Properties

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a yellow to orange crystalline powder with the chemical formula [(CH₃C₆H₄)₃P]₂PdCl₂.[4][5] It is generally soluble in organic solvents such as benzene, ethanol, and ethereal solvents.[4][6] The compound is prized for its relative stability to air and moisture, which simplifies its handling and storage compared to more sensitive palladium(0) precursors.

| Property | Value |

| Chemical Formula | C₄₂H₄₂Cl₂P₂Pd |

| Molecular Weight | 786.06 g/mol |

| Appearance | Yellow to orange crystalline powder[4] |

| Melting Point | 280 °C (decomposes)[4][6] |

| CAS Number | 40691-33-6[5] |

The Heart of the Matter: The Role of the Tri-o-tolylphosphine Ligand

The remarkable efficacy of dichlorobis(tri-o-tolylphosphine)palladium(II) is a direct consequence of the electronic and steric properties of the tri-o-tolylphosphine ligands. The methyl groups in the ortho position of the phenyl rings create a bulky steric profile around the palladium center. This steric hindrance is not a liability but a critical design feature that dictates the catalyst's reactivity.

The prevailing mechanism for many palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. The bulky phosphine ligands facilitate the formation of a coordinatively unsaturated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with an organohalide. Furthermore, the steric strain in the resulting Pd(II) intermediate is believed to accelerate the rate-determining reductive elimination step, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst.

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Organic Synthesis: A Versatile Workhorse

Dichlorobis(tri-o-tolylphosphine)palladium(II) is a pre-catalyst that is readily reduced in situ to the active Pd(0) species. It has demonstrated exceptional utility in a wide array of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is arguably one of the most widely used reactions in modern organic synthesis. Dichlorobis(tri-o-tolylphosphine)palladium(II) has been extensively employed as a catalyst for this transformation, proving effective for a broad range of substrates.[7]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Dichlorobis(tri-o-tolylphosphine)palladium(II) has been successfully used to catalyze this reaction, for instance, in the synthesis of (E)-methyl 3-(7-indolyl)-2-methacrylate.[8]

Other Cross-Coupling Reactions

Beyond the Suzuki-Miyaura and Heck reactions, this versatile catalyst has found application in a variety of other important transformations, including:

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.[8]

-

Negishi Coupling: The coupling of organozinc compounds with organohalides.[8]

-

Stille Coupling: The coupling of organotin compounds with organohalides.[8]

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.[8]

Experimental Protocols: A Practical Guide

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction using dichlorobis(tri-o-tolylphosphine)palladium(II). It is important to note that optimal reaction conditions can vary depending on the specific substrates.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add dichlorobis(tri-o-tolylphosphine)palladium(II) (0.02 mmol, 2 mol%).

-

Solvent Addition: Add a degassed solvent (e.g., toluene/water mixture).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion: A Legacy of Innovation